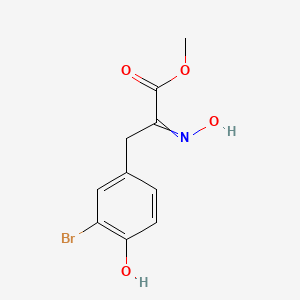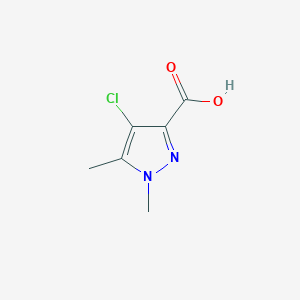
4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .
Synthesis Analysis
The synthesis of “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This results in the formation of 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1, 3, and 4 positions with a methyl group, an ethyl group, and a chloro group, respectively. The 5 position of the ring is substituted with a carboxylic acid group .Chemical Reactions Analysis
Pyrazoles, including “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis
“4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” is a solid compound with a melting point of 164 °C . Its molecular weight is 188.61 . The compound is predicted to have a density of 1.40±0.1 g/cm3 , a boiling point of 339.5±42.0 °C , and a refractive index of 1.587 .Applications De Recherche Scientifique
Biological Material or Organic Compound for Life Science Research
“4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” can be used as a biochemical reagent. It serves as a biological material or organic compound for life science related research .
Synthetic Intermediates
Pyrazole-containing compounds, such as “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
Biological, Physical-Chemical, Material Science, and Industrial Fields
These compounds are used extensively in biological, physical-chemical, material science, and industrial fields . They are used to prepare chemicals that are relevant in these fields.
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals.
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their diverse and valuable synthetical, biological, and photophysical properties .
Coordination Chemistry and Organometallic Chemistry
Pyrazoles are also used in coordination chemistry and organometallic chemistry . Their structural variants and post-functionalization reactions make them versatile in these fields.
Antileishmanial and Antimalarial Evaluation
Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which is significant in the study of antileishmanial and antimalarial drugs .
Various Biological Activities
The derivatives of 1,3-diazole, a related compound to pyrazoles, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
When handling “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, it is recommended to wear protective gloves and goggles. Prolonged or frequent contact with the compound should be avoided, as should inhalation of its dust or solution. The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
Orientations Futures
The future directions for “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic strategies and applications of the pyrazole scaffold could be investigated .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid .
Propriétés
IUPAC Name |
4-chloro-1,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPORVLOAPWZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
514800-80-7 |
Source


|
| Record name | 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

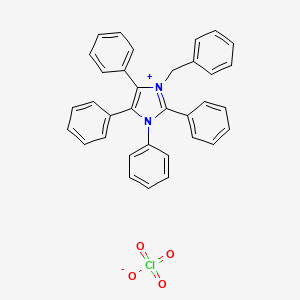
![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)

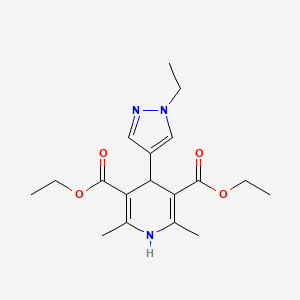
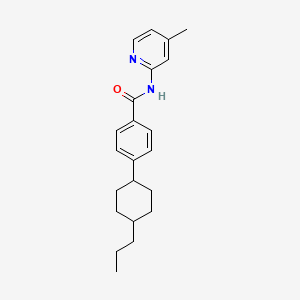


![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)
